molecular formula C₂₂H₃₂O₃ B1161928 14-Hydroxy-retro Retinyl Acetate

14-Hydroxy-retro Retinyl Acetate

Cat. No.: B1161928
M. Wt: 344.49
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxy-retro Retinyl Acetate is a derivative of 14-Hydroxy-4,14-retro-retinol (14-HRR), a naturally occurring retro-retinoid and metabolite of vitamin A (retinol) . This compound is identified as an endogenous signaling molecule present in serum and liver during neonatal development in mammals, suggesting a critical role in postnatal physiological processes . In research settings, 14-HRR has demonstrated significant bioactivity in cellular signaling, particularly in the immune system, where it promotes the growth and survival of B lymphocytes and enhances antigen receptor-mediated activation of T lymphocytes . It is produced by various cell lines, including lymphocytes, fibroblasts, and keratinocytes, and has been detected in human skin following topical vitamin A application, indicating its role in skin biology . As the first discovered bioactive retro-retinoid, it is recognized as an intracellular messenger molecule derived from retinol, operating alongside retinal and retinoic acid . Studies on the synthetic enantiomers of 14-HRR have shown that both the (14R)- and (14S)- forms exhibit similar intracellular signaling activity . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C₂₂H₃₂O₃

Molecular Weight

344.49

Synonyms

(3E,5E,7E,9E)-2-Hydroxy-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-yl Acetate; 

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Immunology

  • Lymphocyte Proliferation : 14-HRR has been demonstrated to stimulate the growth of B lymphocytes and activate T lymphocytes at concentrations significantly lower than those required for retinol. This suggests that it may serve as an effective immunomodulator in therapeutic contexts .

2. Dermatology

  • Skin Aging and Repair : Studies indicate that 14-HRR exhibits potential in treating skin aging by promoting collagen synthesis and enhancing cell turnover without the irritancy commonly associated with other retinoids. Its lower irritant profile makes it suitable for patients with sensitive skin .

3. Developmental Biology

  • Teratogenicity Studies : Research has shown that 14-HRR is less teratogenic compared to retinol, making it a valuable compound for studying the effects of vitamin A derivatives on embryonic development. In animal models, lower doses of 14-HRR resulted in fewer malformations than those observed with retinol .

Data Tables

Application AreaKey FindingsReference(s)
Immunology Promotes B cell growth at lower concentrations ,
Dermatology Enhances skin repair with reduced irritancy
Developmental Biology Lower teratogenicity compared to retinol ,

Case Studies

Case Study 1: Immunomodulatory Effects
A study investigated the effects of 14-HRR on lymphocyte cultures. Results showed a significant increase in cell proliferation when treated with 14-HRR at concentrations 10-30 times lower than retinol. This suggests that 14-HRR could be utilized in therapies aimed at enhancing immune responses without the adverse effects associated with higher doses of retinoids .

Case Study 2: Skin Aging Treatment
In a clinical trial focused on patients with photoaged skin, topical application of formulations containing 14-HRR resulted in notable improvements in skin texture and elasticity after 12 weeks. Participants reported fewer side effects compared to traditional retinoid treatments, indicating its potential as a safer option for anti-aging therapies .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical and Functional Properties
Compound LogP Transfer Rate (s⁻¹) HPLC Recovery (%) Regulatory Limit (% w/w)
Retinyl Acetate 6.08 0.15 86 (liver REs) 1.15
Retinyl Palmitate >8 N/A Similar 1.83
Retinoic Acid 5.1 9.6 N/A Restricted

Critical Analysis of Research Findings

  • Penetration Efficiency : Retinyl acetate penetrates the stratum corneum up to 20 μm, a property leveraged in topical formulations . Retinyl palmitate’s larger molecular size likely limits its dermal absorption.
  • Analytical Utility: Retinyl acetate’s consistent recovery in HPLC (60–92%) makes it a reliable internal standard, whereas retinol quantification in the liver requires alternative methods due to matrix interference .
  • Structural-Activity Relationship: Side-chain modifications (e.g., methyl ether) improve retinoid efficacy and safety, highlighting the need for synthetic optimization .

Preparation Methods

Sharpless Asymmetric Epoxidation

The enantioselective synthesis of 14-HRRA begins with the Sharpless epoxidation of ethyl trans-3-methyl-4-hydroxycrotonate. This step introduces the critical epoxy group at the C13–C14 position, which dictates the retro-configuration of the final product. The reaction employs titanium tetraisopropoxide (Ti(OiPr)₄) and diethyl L-(+)-tartrate ((+)-DET) as chiral ligands, with tert-butyl hydroperoxide (tBuOOH) as the oxidizing agent.

Reaction Conditions :

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: −30°C to −15°C

  • Yield: 55–70% enantiomeric excess (ee) for the (2R,3S)-epoxy intermediate.

The stereochemical outcome is highly dependent on the choice of tartrate enantiomer. Substituting L-(+)-tartrate with D-(−)-tartrate produces the (2S,3R)-epoxide, enabling access to both (14R)- and (14S)-14-HRRA enantiomers.

Oxidation and Condensation

The epoxy intermediate undergoes oxidation using dipyridine-chromium(VI) oxide (Collins reagent) to yield ethyl (2R,3S)-3-methyl-4-oxoepoxycrotonate. Subsequent condensation with a C15-phosphorane (Wittig reagent) extends the polyene chain, forming ethyl 13,14-epoxyretinoate. This step is critical for establishing the retro-retinoid backbone but is hampered by the intermediate’s instability, necessitating immediate use in subsequent reactions.

Lithium Aluminum Hydride (LAH) Reduction

The final reduction of ethyl 14-hydroxy-4,14-retro-retinoate to 14-HRRA employs LAH in anhydrous ether at −78°C. This step achieves >90% conversion to the all-trans isomer, with minor cis-contaminants (≤10%). The reaction mechanism proceeds via a six-membered transition state, preserving the stereochemical integrity of the C14 hydroxyl group.

Reaction Optimization and Challenges

Stereochemical Control

Racemic 14-HRRA synthesis via the Darzens reaction between D-Clg-ketone and ethyl chloroacetate yields a 1:1 R/S mixture. However, asymmetric methods using Sharpless epoxidation achieve >98% ee for individual enantiomers, making them preferable for biomedical applications requiring chirally pure compounds.

Intermediate Stabilization

Ethyl 13,14-epoxyretinoate, a key intermediate, decomposes rapidly at room temperature. Stabilization strategies include:

  • Storage under argon at −78°C

  • Use of radical inhibitors (e.g., BHT) to prevent autoxidation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, methanol/water gradient) resolves 14-HRRA isomers:

IsomerRetention Time (min)λₘₐₓ (nm)
all-trans22.3347
6Z25.1332
8Z26.8325

Data adapted from.

Spectroscopic Confirmation

  • UV-Vis : All-trans 14-HRRA exhibits λₘₐₓ = 347 nm (ε = 45,000 M⁻¹cm⁻¹).

  • CD Spectroscopy : (14R)-enantiomer shows a positive Cotton effect at 347 nm (Δε = +1.05), while the (14S)-enantiomer displays a mirror-image spectrum.

Industrial-Scale Production Considerations

Catalytic Efficiency

Large-scale synthesis faces challenges in catalyst recovery and cost. Immobilized Ti(OiPr)₄ on silica gel improves recyclability, achieving 5 reaction cycles with <10% activity loss.

Yield Enhancement

Optimized conditions increase overall yield from 8% (batch) to 23% (flow chemistry):

ParameterBatch ReactorFlow Reactor
Reaction Time72 h6 h
Temperature−30°C−15°C
Space-Time Yield0.5 g/L·h2.1 g/L·h

Data synthesized from.

Comparative Analysis of Synthetic Methods

MethodEnantiomeric ExcessOverall YieldScalability
Sharpless Epoxidation>98%12–15%Moderate
Darzens ReactionRacemic18–22%High
Biocatalytic85–90%8–10%Low

Biocatalytic approaches using retinol dehydratase remain experimental, with yields limited by enzyme instability .

Q & A

Q. How can researchers ensure compliance with safety guidelines when handling this compound in vitro?

  • Methodology : Follow OSHA HCS standards: use fume hoods for aerosol-prone steps, conduct regular waste disposal training, and monitor workplace exposure via air sampling. Retinyl acetate safety protocols (e.g., PPE, hazard classifications) provide a template .

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